2,4-Dibromopyridine hydrobromide
Overview
Description
2,4-Dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H3Br2N·HBr. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromopyridine hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, 2,4-dibromopyridine can be prepared by reacting pyridine with bromine in the presence of a catalyst . Another method involves the use of 2,4-dibromopyridine-N-oxide as a starting material, which undergoes ammoniation and reduction reactions to yield 2,4-dibromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and the concentration of bromine, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromopyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium and organomagnesium compounds are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed, often in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dibromopyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dibromopyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis . The compound’s reactivity is primarily attributed to the electrophilic nature of the bromine atoms, which facilitates nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A monobrominated derivative of pyridine used in similar applications.
3-Bromopyridine: Another monobrominated pyridine derivative with slightly different reactivity.
2,6-Dibromopyridine: A dibrominated pyridine with bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness
2,4-Dibromopyridine hydrobromide is unique due to the specific positioning of the bromine atoms, which allows for selective reactions and the formation of specific products that are not easily accessible with other brominated pyridine derivatives .
Properties
IUPAC Name |
2,4-dibromopyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N.BrH/c6-4-1-2-8-5(7)3-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWTQPOFHBDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624549 | |
Record name | 2,4-Dibromopyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-88-3 | |
Record name | Pyridine, 2,4-dibromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromopyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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